2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a bromobenzyl group and a dimethoxymethyl group attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.
Introduction of the Bromobenzyl Group: Through nucleophilic substitution reactions.
Addition of the Dimethoxymethyl Group: Using methoxymethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methoxymethyl groups.
Reduction: Reduction reactions might target the bromobenzyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Scientific Research Applications
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the bromobenzyl and dimethoxymethyl groups.
5-Bromouracil: Contains a bromine atom but differs in the rest of the structure.
6-Methyluracil: Similar pyrimidine core but different substituents.
Uniqueness
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
31349-23-2 |
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Molecular Formula |
C14H16BrN3O3 |
Molecular Weight |
354.20 g/mol |
IUPAC Name |
2-amino-5-[(4-bromophenyl)methyl]-4-(dimethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16BrN3O3/c1-20-13(21-2)11-10(12(19)18-14(16)17-11)7-8-3-5-9(15)6-4-8/h3-6,13H,7H2,1-2H3,(H3,16,17,18,19) |
InChI Key |
NWWCUFXGTLOBTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
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